molecular formula C23H25BrN2O4 B5260063 2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]hexanoic acid

2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]hexanoic acid

Cat. No.: B5260063
M. Wt: 473.4 g/mol
InChI Key: MECXQUUFIMHGJO-XSFVSMFZSA-N
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Description

2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]hexanoic acid is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methylbenzoyl group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]hexanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the bromination of a phenyl ring, followed by the introduction of a methylbenzoyl group through acylation reactions. The final steps involve the formation of the enoyl and hexanoic acid chains through condensation and esterification reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice, temperature, and reaction time, play a significant role in determining the outcome and efficiency of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines

Scientific Research Applications

2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]hexanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound’s derivatives may have potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by blocking the active site or alter receptor signaling pathways, resulting in changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]hexanoic acid include:

  • 4-bromophenyl 4-bromobenzoate
  • 2-(4-isobutylphenyl)propionic acid (Ibuprofen)
  • 2-(4-methylphenyl)propanoic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O4/c1-3-4-5-19(23(29)30)25-22(28)20(14-16-8-12-18(24)13-9-16)26-21(27)17-10-6-15(2)7-11-17/h6-14,19H,3-5H2,1-2H3,(H,25,28)(H,26,27)(H,29,30)/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECXQUUFIMHGJO-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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